Chlorofluoroacetyl Chloride (CAS No. 359-32-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Chlorofluoroacetyl Chloride (CAS No. 359-32-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of chlorofluoroacetyl chloride, a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will delve into its core properties, safety considerations, and a detailed, field-proven experimental protocol for its use in N-acylation reactions. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.
Core Chemical and Physical Properties
Chlorofluoroacetyl chloride, identified by the CAS number 359-32-0, is a halogenated acyl chloride.[1][2][3][4][5] Its unique trifunctional nature, possessing an acyl chloride, a chlorine atom, and a fluorine atom on the same two-carbon backbone, makes it a valuable building block for introducing the chlorofluoroacetyl moiety into a wide range of molecules. This can be particularly advantageous in drug discovery, where the incorporation of fluorine and chlorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[6][7]
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 359-32-0[1][2][3][5] |
| Molecular Formula | C₂HCl₂FO[2][5] |
| Molecular Weight | 130.93 g/mol [2][5] |
| Appearance | Clear liquid[2] |
| Boiling Point | 69-71.7 °C at 760 mmHg[3] |
| Density | Approximately 1.5 g/cm³[1][3] |
| Refractive Index | ~1.4[1] |
| Canonical SMILES | C(C(=O)Cl)(F)Cl[1] |
| InChI Key | VZJVRCWSIVAASQ-UHFFFAOYSA-N[2][3] |
| Synonyms | 2-chloro-2-fluoroacetyl chloride, Chloro(fluoro)acetyl chloride[1][2] |
Safety and Handling: A Trustworthy Approach
Chlorofluoroacetyl chloride is a corrosive and reactive compound that demands careful handling to ensure personnel safety and experimental integrity.[3][8] Like other acyl chlorides, it reacts violently with water and other protic solvents, releasing hydrochloric acid, a corrosive and toxic gas.[8][9] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazard Information:
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[8][9][10]
-
Precautionary Statements: P260 (Do not breathe fumes, mist, spray, vapors), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]
Self-Validating Handling Protocol:
-
Work Area: Always work within a certified chemical fume hood with the sash at the lowest practical height. Ensure easy access to an emergency shower and eyewash station.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
-
Dispensing: Use dry glassware and syringes. The reagent is often supplied in a septa-sealed bottle to prevent exposure to atmospheric moisture. Use a syringe to withdraw the required amount under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching and Waste Disposal: Unused reagent and reaction residues should be quenched carefully by slowly adding to a stirred, cooled solution of a weak base like sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.
Application in N-Acylation: A Detailed Experimental Protocol
The high reactivity of the acyl chloride functional group makes chlorofluoroacetyl chloride an excellent reagent for the acylation of nucleophiles, such as amines and alcohols.[11] The resulting N-(chlorofluoroacetyl) amides are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[6][11]
The following protocol details a robust and reproducible method for the N-acylation of anilines using chlorofluoroacetyl chloride in an aqueous phosphate buffer. This "green chemistry" approach avoids the use of volatile organic solvents, simplifies product isolation, and often leads to high yields.
Causality Behind Experimental Choices
-
Aqueous Phosphate Buffer (pH 7.4): The use of a buffered aqueous system serves a dual purpose. Firstly, it provides a medium for the reaction to occur. Secondly, and more critically, the buffer neutralizes the hydrochloric acid byproduct generated during the reaction. This is essential to prevent the protonation of the amine nucleophile, which would render it unreactive. A pH of 7.4 is chosen to be close to physiological pH and to ensure the amine is predominantly in its free base form.
-
Dropwise Addition: Chlorofluoroacetyl chloride is highly reactive. Slow, dropwise addition to the stirred amine solution helps to control the exothermic nature of the reaction and prevents localized high concentrations of the acyl chloride, which could lead to side reactions.
-
Room Temperature: The reaction is typically rapid and efficient at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
-
Precipitation of Product: The resulting N-(chlorofluoroacetyl) anilide is often a solid that is insoluble in the aqueous medium. This provides a significant advantage for purification, as the product conveniently precipitates out of the reaction mixture and can be isolated by simple filtration.
Step-by-Step Methodology
Materials:
-
Aniline or substituted aniline (1.0 mmol)
-
Chlorofluoroacetyl chloride (1.1 mmol)
-
0.1 M Phosphate buffer (pH 7.4, 10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Filtration apparatus (Büchner funnel, filter paper, and flask)
-
Cold distilled water
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).
-
Stir the solution vigorously at room temperature to ensure homogeneity.
-
Slowly add chlorofluoroacetyl chloride (1.1 mmol) dropwise to the stirring solution over a period of 5-10 minutes.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes, often indicated by the formation of a precipitate.
-
Upon completion of the reaction (as monitored by thin-layer chromatography if necessary), collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold distilled water to remove any residual buffer salts.
-
Dry the purified product under vacuum to a constant weight.
Expected Results
The following table provides representative yields for the N-acylation of various anilines with chloroacetyl chloride under similar aqueous conditions, which can be extrapolated to reactions with chlorofluoroacetyl chloride.
| Amine | Product | Time (min) | Yield (%) |
| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
Data adapted from similar reactions with chloroacetyl chloride.
Reaction Pathway Visualization
The N-acylation of an aniline with chlorofluoroacetyl chloride proceeds through a nucleophilic addition-elimination mechanism. The following diagram illustrates this pathway.
Caption: Nucleophilic addition-elimination pathway for the synthesis of N-aryl-2-chloro-2-fluoroacetamide.
Conclusion
Chlorofluoroacetyl chloride is a potent and versatile reagent for the introduction of the chlorofluoroacetyl group into organic molecules. Its well-defined properties and predictable reactivity, particularly in N-acylation reactions, make it a valuable tool for medicinal chemists and researchers in drug discovery. By adhering to strict safety protocols and employing optimized experimental procedures, such as the aqueous method detailed in this guide, scientists can effectively and safely leverage the unique chemical attributes of chlorofluoroacetyl chloride to advance their research and development objectives.
References
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Chlorofluoroacetyl chloride . LookChem. [Link]
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Fluoroacetyl chloride | C2H2ClFO | CID 9663 . PubChem. [Link]
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Chloroacetyl chloride . Wikipedia. [Link]
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CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration . OSHA. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]
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(PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis . ResearchGate. [Link]
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Chloroacetyl chloride – Knowledge and References . Taylor & Francis. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach . PMC. [Link]
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